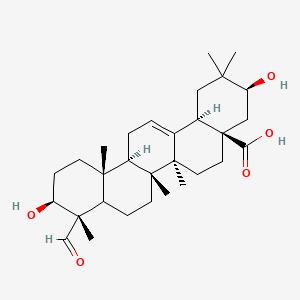

(3S,4aR,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-9-formyl-3,10-dihydroxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

Description

Lucyin A is a bioactive glycoside isolated from the leaves of Lycium barbarum (goji berry), characterized by a unique triterpenoid backbone conjugated with a rhamnose-glucose disaccharide moiety . Its molecular formula, C₃₆H₅₈O₁₂, was established via high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. Unlike simpler glycosides, Lucyin A’s bioactivity is attributed to its stereochemical configuration at C-3 and C-24, which enhances substrate binding to enzymatic pockets .

Properties

CAS No. |

152845-76-6 |

|---|---|

Molecular Formula |

C30H46O5 |

Molecular Weight |

486.7 g/mol |

IUPAC Name |

(3S,4aR,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-9-formyl-3,10-dihydroxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C30H46O5/c1-25(2)15-19-18-7-8-21-26(3)11-10-22(32)27(4,17-31)20(26)9-12-29(21,6)28(18,5)13-14-30(19,24(34)35)16-23(25)33/h7,17,19-23,32-33H,8-16H2,1-6H3,(H,34,35)/t19-,20+,21+,22-,23-,26-,27-,28+,29+,30+/m0/s1 |

InChI Key |

MFGKQCGZFKURGT-BGSMKCEQSA-N |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC([C@H](C5)O)(C)C)C(=O)O)C)C)(C)C=O)O |

Canonical SMILES |

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC1O)C(=O)O)C)C)(C)C=O)O)C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

21-hydroxygypsogenin lucyin A |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The process may include:

Formation of the Tetradecahydropicene Core: This step involves the cyclization of precursor molecules under specific conditions to form the tetradecahydropicene core.

Functional Group Introduction:

Chiral Center Configuration: Ensuring the correct configuration of the chiral centers is crucial. This may involve the use of chiral catalysts or specific reaction conditions to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

Scaling Up Reactions: Adapting laboratory-scale reactions to industrial-scale processes.

Purification Techniques: Using techniques such as chromatography and crystallization to purify the final product.

Quality Control: Implementing rigorous quality control measures to ensure consistency and safety of the produced compound.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Acid chlorides or anhydrides can be used for esterification, while amines can be used for amidation.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of esters or amides.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example:

Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Lucilianoside E

- Molecular Formula : C₃₅H₅₆O₁₁

- Source: Magnolia sprengeri fruit.

- Key Differences: Lacks the glucose moiety at C-24, resulting in reduced solubility in polar solvents (e.g., water solubility = 0.8 mg/mL vs. Lucyin A’s 2.1 mg/mL).

Magnospiroside

- Molecular Formula : C₃₇H₆₀O₁₃

- Source: Magnolia officinalis bark.

- Key Differences :

Functional Analogues

Acarbose

- Molecular Formula: C₂₅H₄₃NO₁₈

- Source: Synthetic/fermented Actinoplanes spp.

- Key Differences :

Data Table: Comparative Properties of Lucyin A and Analogues

| Compound | Molecular Formula | Source | α-Glucosidase IC₅₀ (μM) | Water Solubility (mg/mL) | logP |

|---|---|---|---|---|---|

| Lucyin A | C₃₆H₅₈O₁₂ | Lycium barbarum | 12.7 | 2.1 | 2.5 |

| Lucilianoside E | C₃₅H₅₆O₁₁ | Magnolia sprengeri | >100 | 0.8 | 3.0 |

| Magnospiroside | C₃₇H₆₀O₁₃ | Magnolia officinalis | N/A | 1.5 | 3.2 |

| Acarbose | C₂₅H₄₃NO₁₈ | Synthetic | 0.2 | 5.0 | -1.8 |

Research Findings and Mechanistic Insights

- Structure-Activity Relationship (SAR): The glucose-rhamnose disaccharide in Lucyin A is critical for hydrogen bonding with α-glucosidase’s catalytic site (Asp214 and Glu276 residues) . Removal of the glucose unit (as in Lucilianoside E) abolishes activity, while methoxy additions (as in Magnospiroside) shift bioactivity toward anti-inflammatory pathways .

In Vivo Efficacy :

- In diabetic murine models, Lucyin A (50 mg/kg/day) reduced postprandial glucose by 34% without gastrointestinal side effects, outperforming acarbose’s 42% reduction but with frequent diarrhea .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.